N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core, which is a bicyclic system where two rings are connected through a single atom. The presence of a phenylpropyl group and a carboxamide functional group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Properties
IUPAC Name |
N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-16(15-7-4-3-5-8-15)19-17(21)20-10-12-23-18(13-20)9-6-11-22-14-18/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,21)/t16-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSRFDZMKPOCD-ATNAJCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)N2CCOC3(C2)CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)N2CCOC3(C2)CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a diol or a diamine can be cyclized using a dehydrating agent or a cyclizing reagent under controlled conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the spirocyclic core in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the spirocyclic intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group or the spirocyclic core, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts alkylation, EDCI for amidation.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of complex organic molecules.
Biology
In biological research, this compound is investigated for its potential pharmacological activities. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the carboxamide group suggests potential interactions with enzymes and receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials. Its unique structure may impart desirable properties to polymers and other materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and the carboxamide group can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-phenylethyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Similar structure with an ethyl group instead of a propyl group.
N-[(1S)-1-phenylbutyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: Similar structure with a butyl group instead of a propyl group.
N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific combination of a spirocyclic core, a phenylpropyl group, and a carboxamide functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of N-[(1S)-1-phenylpropyl]-1,8-dioxa-4-azaspiro[55]undecane-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
